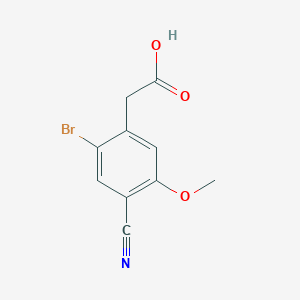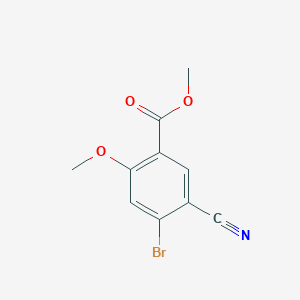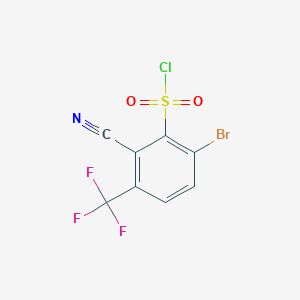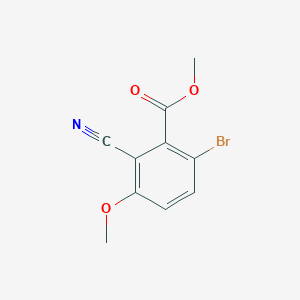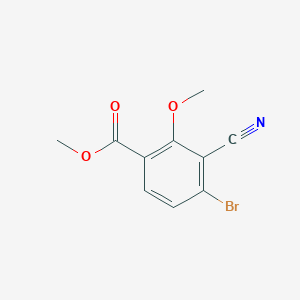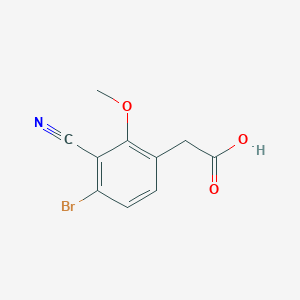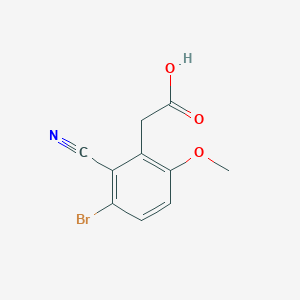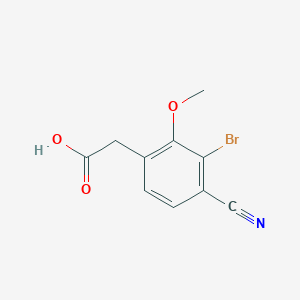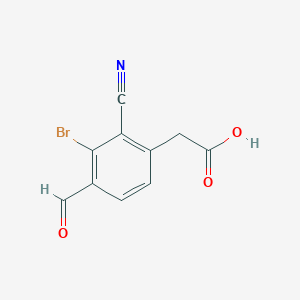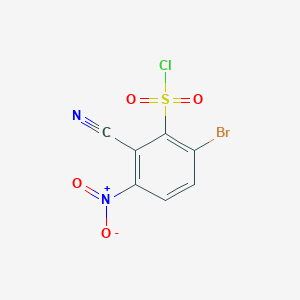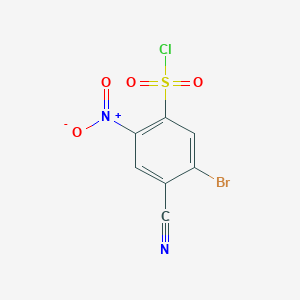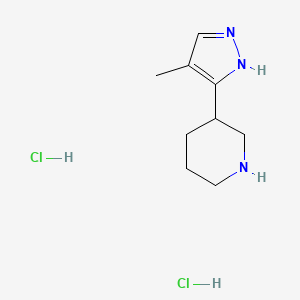
3-(4-Methyl-1h-pyrazol-3-yl)piperidine dihydrochloride
Overview
Description
3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a pyrazole ring substituted at the 4-position with a methyl group and a piperidine ring attached to the 3-position of the pyrazole ring.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, suggesting a potential for diverse biological activity .
Mode of Action
It’s suggested that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, indicating a potential for broad biological activity .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also exhibit diverse effects .
Biochemical Analysis
Biochemical Properties
3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can also bind to specific proteins, altering their function and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus beyond a certain dosage. Additionally, high doses of the compound have been associated with toxic effects, such as liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of drugs and other substances. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones. The reaction conditions usually involve heating the reactants in an acidic medium.
Substitution at the 4-Position: The methyl group at the 4-position of the pyrazole ring is introduced through a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction where the pyrazole ring is reacted with piperidine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions. Reaction conditions may vary depending on the specific reagents and desired products.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrazole-3-one derivatives.
Reduction Products: Reduction can yield piperidine derivatives with reduced functional groups.
Substitution Products: Substitution reactions can produce a variety of derivatives with different substituents on the pyrazole and piperidine rings.
Scientific Research Applications
3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are evaluated for their pharmacological activities and safety profiles.
Industry: The compound is utilized in the development of new materials and chemical processes. It is also used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is structurally similar to other piperidine derivatives and pyrazole-containing compounds. Some similar compounds include:
3-(4-Methyl-1H-pyrazol-1-yl)-1-propanamine: This compound differs in the position of the pyrazole ring substitution.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound contains a trifluoromethyl group instead of a methyl group.
1-(2'-Chloro-5'-sulfophenyl)-3-methyl-5-pyrazolone: This compound has a chloro and sulfophenyl group attached to the pyrazole ring.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and piperidine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methyl-1H-pyrazol-5-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-5-11-12-9(7)8-3-2-4-10-6-8;;/h5,8,10H,2-4,6H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIDNEOYTAJASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


